3-(Benzyloxysulfonyl)benzeneboronicacid
Description
3-(Benzyloxysulfonyl)benzeneboronic acid (CAS 612833-41-7) is a boronic acid derivative featuring a benzyloxysulfonyl (-OSO₂-Bn) substituent on the benzene ring. This compound is characterized by its unique electronic and steric properties, which arise from the electron-withdrawing sulfonyl group and the bulky benzyl moiety. The boronic acid group (-B(OH)₂) enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Properties
Molecular Formula |
C13H13BO5S |
|---|---|
Molecular Weight |
292.1 g/mol |
IUPAC Name |
(3-phenylmethoxysulfonylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO5S/c15-14(16)12-7-4-8-13(9-12)20(17,18)19-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2 |
InChI Key |
UQSAQPVURLUCBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxysulfonyl)benzeneboronic acid typically involves the introduction of the benzyloxysulfonyl group to a benzene ring followed by the incorporation of the boronic acid moiety. One common method involves the reaction of benzyloxysulfonyl chloride with a boronic acid precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 3-(Benzyloxysulfonyl)benzeneboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxysulfonyl)benzeneboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between the boronic acid and an aryl or vinyl halide, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Substitution: The benzyloxysulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound, where the boronic acid group is replaced by an aryl or vinyl group.
Oxidation: The major products are boronic esters or anhydrides.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzenes.
Scientific Research Applications
3-(Benzyloxysulfonyl)benzeneboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxysulfonyl)benzeneboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The benzyloxysulfonyl group can also participate in various reactions, acting as a leaving group in substitution reactions .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₁₃BO₅S (inferred from structural analysis).
- Purity : Typically available at 97% purity, with varying amounts of anhydride .
- Applications : Used in pharmaceutical intermediates, agrochemicals, and materials science due to its reactivity in forming carbon-carbon bonds.
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Physicochemical Properties
Boronic acids with electron-withdrawing or bulky substituents exhibit distinct behaviors in solubility, stability, and reactivity. Below is a comparative analysis:
Notes:
- Electron-Withdrawing Groups (EWGs) : The sulfonyl group in 3-(benzyloxysulfonyl)benzeneboronic acid increases acidity of the boronic acid, enhancing its reactivity in cross-couplings compared to electron-donating groups like -O-Bn .
- Stability : Sulfonyl-containing boronic acids are more prone to anhydride formation than carbamoyl or methoxycarbonyl derivatives due to steric strain .
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The electronic nature of substituents critically influences reaction efficiency:
Mechanistic Insights :
Implications :
- The high hydrophobicity of 3-(benzyloxysulfonyl)benzeneboronic acid may improve blood-brain barrier penetration but reduce aqueous solubility, limiting its utility in systemic therapies .
Biological Activity
3-(Benzyloxysulfonyl)benzeneboronic acid is a boronic acid derivative that has garnered attention due to its potential applications in medicinal chemistry and its biological activity. This compound is characterized by a sulfonyl group attached to a benzene ring, which enhances its reactivity and biological interactions. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of 3-(Benzyloxysulfonyl)benzeneboronic acid can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is crucial in the inhibition of certain enzymes involved in disease pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of proteasome activity, which is vital for protein degradation and regulation within cells. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies.
- Targeting Kinases : Studies indicate that this compound may also inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival. The interaction with these kinases can disrupt abnormal signaling in cancerous cells.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of 3-(Benzyloxysulfonyl)benzeneboronic acid in various biological contexts:
- Anticancer Activity :
- Anti-inflammatory Effects :
-
Neuroprotective Properties :
- Research has also highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was observed to inhibit neuronal apoptosis induced by oxidative stress, suggesting applications in neurodegenerative disorders .
Research Findings
Recent research has provided insights into the pharmacological profile and efficacy of 3-(Benzyloxysulfonyl)benzeneboronic acid:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
